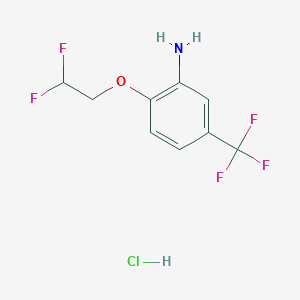

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1782326-65-1 . It has a molecular weight of 161.58 .

Synthesis Analysis

A convenient and efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, is described . The main features of the synthesis include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride .Molecular Structure Analysis

The molecular structure of this compound includes a C–F bond, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride . This is followed by a copper-catalyzed C–O coupling to introduce the difluoroethoxy moiety .Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.58 . It is stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Synthesis and Industrial Applications

The compound has been utilized in the synthesis of novel pesticides like Bistrifluron, demonstrating potent growth-retarding activity against pests. This synthesis process offers a feasible method for industrial production due to its high yield and potential for large-scale manufacturing (Liu An-chan, 2015).

Chemical Synthesis and Characterization Techniques

In another study, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones highlighted the chemical versatility of related fluorinated anilines. These compounds were synthesized in high yields, showcasing the potential of fluorinated anilines in producing valuable chemical intermediates for further pharmaceutical and agrochemical applications (Y. Gong & Katsuya Kato, 2004).

Vibrational Spectroscopy and Quantum Chemical Studies

The vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provided deep insights into the molecular structure and electron distribution of similar compounds. Such studies are crucial for understanding the chemical and physical properties of new compounds, aiding in the development of materials with specific characteristics (T. Karthick et al., 2013).

Catalysis and Organic Synthesis

The monodentate transient directing group assisted Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-fluoro-5-(trifluoromethyl)aniline is an innovative approach in catalysis. This methodology offers high efficiency and functional group tolerance, enabling the synthesis of quinazoline and fused isoindolinone scaffolds, which are valuable in medicinal chemistry (Yong Wu et al., 2021).

Synthesis of Penoxsulam

A notable application involves the efficient synthesis of Penoxsulam, an important herbicide, showcasing a complex synthesis route starting from a related aniline compound. This synthesis emphasizes the role of fluorinated anilines in the development of efficient and environmentally friendly agricultural chemicals (Feifei Wu et al., 2013).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCXLNZQAMRAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)